molecular formula C54H88O18 B15327452 8,16-Bis[4-[4-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-5-ethyl-2-hydroxy-6-methyloxan-2-yl]-3-hydroxypentan-2-yl]-7,15-dimethyl-1,9-dioxacyclohexadeca-3,5,11,13-tetraene-2,10-dione

8,16-Bis[4-[4-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-5-ethyl-2-hydroxy-6-methyloxan-2-yl]-3-hydroxypentan-2-yl]-7,15-dimethyl-1,9-dioxacyclohexadeca-3,5,11,13-tetraene-2,10-dione

Cat. No.: B15327452
M. Wt: 1025.3 g/mol
InChI Key: OSERMIPXNLXAPD-UHFFFAOYSA-N
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Description

Elaiophylin is a natural product belonging to the family of 16-membered macrodiolides. It was first isolated from the actinomycete strain Streptomyces melanosporus in 1959. Elaiophylin has garnered significant interest due to its broad spectrum of biological activities, including antimicrobial, anthelmintic, anticancer, immunosuppressive, anti-inflammatory, and antiviral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Elaiophylin is typically produced through fermentation processes involving Streptomyces species. The biosynthesis of elaiophylin involves polyketide synthases, which are large multifunctional enzymes responsible for the assembly of the macrodiolide structure. The fermentation conditions, including the optimization of sporulation, are crucial for maximizing the yield of elaiophylin .

Industrial Production Methods: Industrial production of elaiophylin involves large-scale fermentation of Streptomyces melanosporus under controlled conditions. The fermentation medium is optimized to achieve high concentrations of elaiophylin, which is then extracted and purified to pharmaceutical grade .

Chemical Reactions Analysis

Types of Reactions: Elaiophylin undergoes various chemical reactions, including acetal alkylation and stereospecific transformations. For example, exposure to methanol results in the formation of 11-O-methylelaiophylin and 11,11’-O-dimethylelaiophylin .

Common Reagents and Conditions: Common reagents used in the chemical reactions of elaiophylin include methanol and other alcohols. The reactions are typically carried out under mild conditions to preserve the integrity of the macrodiolide structure .

Major Products: The major products formed from the chemical reactions of elaiophylin include various methoxy derivatives, such as 11-O-methylelaiophylin and 11,11’-O-dimethylelaiophylin .

Mechanism of Action

Elaiophylin exerts its effects through multiple mechanisms. It induces apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins. Elaiophylin also disrupts the interaction between heat shock protein 90 (Hsp90) and its cochaperone Cdc37, leading to the degradation of Hsp90 client proteins .

Furthermore, elaiophylin inhibits the Wnt/β-Catenin signaling pathway, which is crucial for cancer cell proliferation and survival . By targeting these molecular pathways, elaiophylin effectively suppresses tumor growth and metastasis.

Comparison with Similar Compounds

Elaiophylin is structurally similar to other macrodiolides, such as conglobatin A and efomycin. Conglobatin A, like elaiophylin, disrupts the Hsp90/Cdc37 interaction and exhibits anticancer properties . Efomycin, another related compound, shares structural similarities with elaiophylin but differs in its methoxy substitution at specific positions .

The uniqueness of elaiophylin lies in its broad spectrum of biological activities and its ability to target multiple molecular pathways. Its multifaceted therapeutic potential makes it a promising candidate for further research and development.

Properties

IUPAC Name

8,16-bis[4-[4-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-5-ethyl-2-hydroxy-6-methyloxan-2-yl]-3-hydroxypentan-2-yl]-7,15-dimethyl-1,9-dioxacyclohexadeca-3,5,11,13-tetraene-2,10-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H88O18/c1-13-37-33(9)71-53(63,25-41(37)67-45-23-39(55)49(61)35(11)65-45)31(7)47(59)29(5)51-27(3)19-15-17-22-44(58)70-52(28(4)20-16-18-21-43(57)69-51)30(6)48(60)32(8)54(64)26-42(38(14-2)34(10)72-54)68-46-24-40(56)50(62)36(12)66-46/h15-22,27-42,45-52,55-56,59-64H,13-14,23-26H2,1-12H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSERMIPXNLXAPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(OC(CC1OC2CC(C(C(O2)C)O)O)(C(C)C(C(C)C3C(C=CC=CC(=O)OC(C(C=CC=CC(=O)O3)C)C(C)C(C(C)C4(CC(C(C(O4)C)CC)OC5CC(C(C(O5)C)O)O)O)O)C)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H88O18
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1025.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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